4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol

Description

Properties

IUPAC Name |

4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAGRKYVZDUYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol typically involves the reaction of a quinazoline derivative with a phenol compound. One common method involves the condensation of 2-aminobenzylamine with salicylaldehyde in the presence of ethanol, followed by cyclization to form the tetrahydroquinazoline ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Reactivity and Functionalization

The phenolic -OH group and tetrahydroquinazoline nitrogen atoms enable further modifications:

-

Bromination : Introduction of bromine at positions 6 and 8 of the aromatic ring (observed in the dibromo derivative) occurs via electrophilic substitution, enhancing steric and electronic complexity .

-

Hydrogen bonding : The phenol group participates in intramolecular hydrogen bonding with the tetrahydroquinazoline N-H, stabilizing the structure and influencing solubility .

Theoretical Insights (DFT Studies) :

-

Electron density maps predict nucleophilic reactivity at the phenolic oxygen and electrophilic character at the tetrahydroquinazoline’s nitrogen centers .

-

Frontier molecular orbital (FMO) analysis suggests a HOMO-LUMO gap of ~4.2 eV, indicative of moderate stability and potential for redox reactions .

Biological Interaction Studies

While not direct chemical reactions, molecular docking reveals interactions with biological targets:

-

SARS-CoV-2 protease binding : The phenol and tetrahydroquinazoline moieties form hydrogen bonds with active-site residues (e.g., His41 and Cys145), suggesting potential as a protease inhibitor .

Crystallographic and Stability Data

-

Crystal structure (PubChem CID 139080828): The compound crystallizes in a triclinic system (space group P1) with lattice parameters a = 11.733 Å, b = 16.831 Å, c = 21.721 Å .

-

Thermal stability : Decomposition occurs above 250°C, consistent with aromatic and heterocyclic stability .

ADMET and Druggability

Scientific Research Applications

Anticancer Activity

In Vitro Studies

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. For instance, a study evaluated various dihydroquinazoline derivatives for their cytotoxic effects on human liver cancer (HepG-2), ovarian cancer (A2780), and breast cancer (MDA-MB-231) cell lines. The results showed that certain derivatives had IC50 values less than 50 µM against HepG-2 cells and less than 40 µM against A2780 cells, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases or receptor kinases that are crucial for cancer cell proliferation. The structure-activity relationship (SAR) studies have been pivotal in identifying the most effective substitutions on the tetrahydroquinazoline scaffold that enhance potency and selectivity against cancer cells .

Enzyme Inhibition

Carbonic Anhydrase Inhibitors

4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol has been investigated for its inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. Compounds derived from the tetrahydroquinazole scaffold demonstrated submicromolar potency and selectivity for hCA IX, making them candidates for further development as therapeutic agents in cancer treatment .

Structure-Activity Relationship

The SAR studies conducted on these compounds revealed that modifications at specific positions significantly affect their inhibitory activity. For example, the introduction of secondary sulphonamide functions onto the tetrahydroquinazole scaffold has been shown to yield inhibitors with moderate micromolar potency against hCA IX .

Drug Design and Development

Molecular Docking Studies

In silico molecular docking studies have been employed to explore the binding interactions of 4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol with various biological targets. These studies indicated favorable binding affinities with proteins associated with SARS-CoV-2, suggesting potential applications in antiviral drug development .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have also been assessed using computational tools. Results indicate good gastrointestinal absorption and positive blood-brain barrier penetration characteristics, which are critical for drug development .

Summary of Findings

The following table summarizes key findings related to the applications of 4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Effective against multiple cancer cell lines with IC50 < 50 µM |

| Enzyme Inhibition | Selective inhibitors of tumor-associated carbonic anhydrase IX |

| Drug Design | Favorable binding to SARS-CoV-2 proteins; good ADMET properties |

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the tetrahydroquinazoline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects . The compound’s ability to inhibit specific enzymes or receptors makes it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural and functional differences between Compound 1 and analogous tetrahydroquinazoline derivatives:

Key Findings from Comparative Analysis

Sulfonamide groups (e.g., in 3b) may reduce BBB penetration due to higher polarity, whereas Compound 1’s hydroxycyclohexyl group balances lipophilicity and solubility .

ADMET Profiles :

- Compound 1’s positive BBB penetration contrasts with sulfonamide-containing derivatives, which are typically excluded from the CNS .

- The chloro-nitro-phenyl derivative () has a higher molecular weight (~600 g/mol), likely reducing oral bioavailability compared to Compound 1 .

Crystallographic and Conformational Differences: Compound 1’s racemic crystal structure includes intramolecular O–H⋯N and N–H⋯Br hydrogen bonds, stabilizing its conformation .

Computational Binding Affinity :

Biological Activity

4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

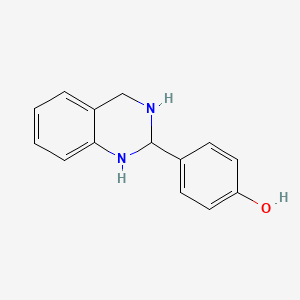

Chemical Structure

The chemical structure of 4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol can be represented as follows:

This structure features a tetrahydroquinazoline moiety linked to a phenolic group, which is crucial for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroquinazoline derivatives. For instance, derivatives such as 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol have shown significant activity against SARS-CoV-2 proteins. Molecular docking studies indicated strong binding affinities to key viral proteins like Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3), suggesting a mechanism that could inhibit viral replication .

Inhibition of Carbonic Anhydrases

Another area of interest is the compound's ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. Studies on related compounds have shown that modifications in the tetrahydroquinazoline scaffold can lead to enhanced selectivity and potency against these enzymes. Such inhibition is critical in cancer therapy as it may impede tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for tetrahydroquinazoline derivatives. For example, modifications at specific positions on the tetrahydroquinazoline ring have been correlated with increased inhibitory activity against hCA IX. The introduction of various substituents has been shown to impact both potency and selectivity significantly .

Case Study: Antiviral Efficacy

In a recent study involving the synthesis of novel tetrahydroquinazoline derivatives, one compound demonstrated an IC50 value of 7.5 μM against SARS-CoV-2 proteins, indicating promising antiviral activity. The study utilized molecular dynamics simulations to assess the stability of the ligand-protein complexes formed during interactions with viral proteins .

Data Tables

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol | SARS-CoV-2 PLpro | 7.5 | High |

| Tetrahydroquinazole derivative | hCA IX | <0.5 | Tumor-selective |

Q & A

Q. What are the optimal synthetic routes for 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol, and how can purity be ensured?

The compound is typically synthesized via condensation reactions. For example, a derivative was prepared by reacting 4-(2-amino-3,5-dibromobenzylamino)cyclohexanol with salicylaldehyde in methanol under reflux, followed by solvent evaporation and crystallization . Key steps include:

- Reagent selection : Use glacial acetic acid as a catalyst to facilitate Schiff base formation .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity .

- Validation : Confirm purity via HPLC (>95%) and characterize using FT-IR (e.g., NH stretch at ~3222 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm) .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related tetrahydroquinazoline derivative showed disorder in the cyclohexane ring, resolved using SHELXL refinement with 0.657:0.343 occupancy ratios .

- Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used, though it requires manual adjustment for disordered moieties .

- Parameters : R-factor thresholds <0.06 and wR₂ <0.15 are acceptable for publication .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol against viral targets?

Molecular docking and DFT calculations are critical. For a SARS-CoV-2 study:

- Docking : Use AutoDock Vina to simulate binding to viral proteases (e.g., PDB 6LU7). A derivative showed binding energy of −8.2 kcal/mol via hydrophobic interactions and hydrogen bonding .

- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~80 Ų, LogP ~3.5) and low hepatotoxicity .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data?

Discrepancies between NMR and X-ray data (e.g., proton environments) can arise from dynamic effects or crystal packing.

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

A photochemical approach using FeCl₃ as a catalyst achieved 69% yield for a related phenol derivative via C(sp²)-H/C(sp³)-H coupling . Key optimizations:

- Catalyst loading : 10 mol% FeCl₃ under visible light (450 nm LED).

- Solvent : Acetonitrile improves solubility and reduces side reactions.

- Scale-up : Continuous-flow reactors enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.